Cannithrene 2
Description
Significance of Plant-Derived Dihydrophenanthrenes in Phytochemistry
Plant-derived dihydrophenanthrenes are secondary metabolites that have been isolated from various plant families, including Orchidaceae, Dioscoreaceae, Combretaceae, and Betulaceae. wikipedia.orgcore.ac.uk These compounds are of considerable interest in phytochemistry due to their diverse and promising biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.netresearchgate.net
The structural diversity of natural phenanthrenes is vast, with the majority being monomeric and featuring hydroxy and/or methoxy (B1213986) substitutions. core.ac.uk This structural variety, stemming from the number and position of oxygen-containing functional groups, contributes to their wide range of biological functions. core.ac.uk The study of these compounds is crucial for understanding plant biochemistry and for the potential discovery of new therapeutic agents. mdpi.comresearchgate.net
Overview of Dihydrophenanthrenes within Cannabis sativa Secondary Metabolites
Dihydrophenanthrenes are a less-studied class of compounds within the complex chemical matrix of Cannabis sativa. mdpi.comherbmedpharmacol.com Their presence highlights the plant's metabolic diversity. Among the dihydrophenanthrenes identified in Cannabis sativa are Cannithrene 1 and Cannithrene 2. nih.gov These compounds are part of a growing list of non-cannabinoid phenols that are being investigated for their chemical properties and potential biological significance. mdpi.comuniversiteitleiden.nl The isolation and characterization of these molecules are important for a comprehensive understanding of the phytochemistry of Cannabis sativa. nih.govresearchgate.net
Detailed Look at this compound
This compound is a specific dihydrophenanthrene that has been isolated from Cannabis sativa and other plant species, such as Dendrobium nobile. researchgate.netimpurity.com Its chemical structure has been confirmed through methods like X-ray crystallography of its diacetate derivative. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 9,10-Dihydro-2,6-dimethoxy-4,5-phenanthrenediol |
| Synonyms | 4,5-Dihydroxy-2,6-dimethoxy-9,10-dihydrophenanthrene |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.3 g/mol |
| CAS Number | 83016-16-4 |
| Data sourced from Impurity.com impurity.com |
Comparison with Similar Compounds
This compound is structurally related to other dihydrophenanthrenes found in Cannabis sativa, most notably Cannithrene 1. The key distinction between Cannithrene 1 and this compound lies in their substituent groups and their positions on the dihydrophenanthrene core. While both are dihydrophenanthrenes, Cannithrene 1 possesses a methylthio group, which is absent in this compound.
The synthesis of this compound has been achieved through methods such as titanium-mediated cyclization of bibenzyl precursors. This contrasts with the synthesis of Cannithrene 1, which can be accomplished through biomimetic routes.
Other related compounds in Cannabis sativa include denbinobin, which is a fully aromatic phenanthraquinone, and stilbenoids like canniprene (B564676) and cannabistilbene I, which have a different stilbene (B7821643) backbone.
Research Findings
Recent research has begun to shed light on the potential activities of dihydrophenanthrenes from Cannabis sativa. A 2025 study on a specific chemotype of Cannabis sativa (Ermo chemotype V) identified new dihydrophenanthrenes that were found to suppress pro-inflammatory leukotriene biosynthesis in activated macrophage subtypes by targeting 5-lipoxygenase. digitellinc.com This suggests a potential role for these compounds in modulating inflammatory pathways. digitellinc.com
While direct research on the biological activity of this compound is limited, studies on similar phenanthrene (B1679779) and dihydrophenanthrene derivatives from various plant sources have shown a range of effects, including antioxidant, antimicrobial, and antiproliferative activities. mdpi.comresearchgate.net These findings provide a basis for future investigations into the specific properties of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83016-16-4 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2,6-dimethoxy-9,10-dihydrophenanthrene-4,5-diol |
InChI |
InChI=1S/C16H16O4/c1-19-11-7-10-4-3-9-5-6-13(20-2)16(18)15(9)14(10)12(17)8-11/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
JOPGVVOTXYNMIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCC3=C2C(=CC(=C3)OC)O)C=C1)O |
Origin of Product |
United States |
Natural Occurrence and Isolation of Cannithrene 2
Discovery and Early Isolation from Cannabis sativa Varieties
Cannithrene 2 was first discovered and isolated from Cannabis sativa. mdpi.comresearchgate.netnih.gov Early research focused on characterizing the non-cannabinoid constituents of the plant, leading to the identification of this novel dihydrophenanthrene. researchgate.net The isolation process typically involves extraction from the plant material, followed by various chromatographic techniques to separate and purify the individual compounds. nih.gov The structural elucidation of this compound was definitively confirmed through methods including X-ray crystallography of its diacetate derivative. mdpi.comnih.gov
The initial isolation of this compound was linked to a specific geographical origin. It was identified in a high-potency Cannabis sativa strain from Thailand. mdpi.comsci-hub.senih.gov This particular strain, grown under controlled conditions in Nottingham, was the source for the first reported isolation of this compound and its structural analogue, Cannithrene 1. mdpi.comnih.gov
Further phytochemical analyses have been conducted on various Cannabis sativa strains. For instance, studies on a high-potency variety grown in Mississippi led to the isolation of other dihydrophenanthrene derivatives, highlighting the chemical diversity among different geographical and cultivated strains of Cannabis. nih.gov Research on hemp varieties grown in the Italian Alps, such as 'Futura 75' and 'Finola', also included the analysis of dihydrophenanthrenes, with 'Futura 75' showing a significantly higher content of cannithrenes and their derivatives. researchgate.netuniupo.it
Table 1: Geographical and Strain-Specific Isolation of this compound and Related Compounds from Cannabis sativa
| Strain/Variety | Geographical Origin/Cultivation Location | Isolated Compounds Mentioned | Reference(s) |
|---|---|---|---|
| High-Potency Strain | Thailand | This compound, Cannithrene 1 | mdpi.comsci-hub.senih.gov |
| High-Potency Variety | Mississippi, USA | Dihydrophenanthrene derivatives | nih.gov |
| 'Futura 75' | Valsaviore, Italian Alps | Cannithrenes and their derivates | researchgate.netuniupo.it |
Presence of this compound in Other Plant Genera (e.g., Dendrobium, Empetrum)
Beyond Cannabis, this compound has been identified as a natural product in other plant genera, indicating a broader distribution in the plant kingdom.
Notably, it has been isolated from species within the Dendrobium genus, which is a large genus of orchids. Specifically, studies have confirmed the presence of this compound in Dendrobium nobile and Dendrobium gratiosissimum. The compound is one of several phenanthrene (B1679779) derivatives found in these orchids.
Furthermore, this compound has been reported in Empetrum nigrum, commonly known as black crowberry. This discovery suggests the compound's presence is not limited to liana-forming or herbaceous plants but extends to dwarf evergreen shrubs as well.
Table 2: Presence of this compound in Plant Genera Other Than Cannabis
| Genus | Species | Common Name | Reference(s) |
|---|---|---|---|
| Dendrobium | Dendrobium nobile | Noble Dendrobium | |
| Dendrobium | Dendrobium gratiosissimum |
Biosynthetic Pathways of Cannithrene 2
Proposed Biogenetic Route within Cannabis sativa
Two dihydrophenanthrenes, cannithrene 1 (also known as cannabidihydrophenanthrene) and cannithrene 2, have been isolated from Cannabis sativa. mdpi.com The chemical structure of this compound was definitively confirmed through X-ray crystallography of its diacetate derivative. mdpi.com Researchers have proposed a biogenetic pathway where these dihydrophenanthrenes are derived from cannabispiradienone. mdpi.com This hypothesis is based on the structural relationship between the precursor and the resulting phenanthrene (B1679779) core, suggesting a chemically feasible intramolecular rearrangement.
The core of the proposed biosynthetic pathway for cannithrene 1, and by extension this compound, is a diene-phenol rearrangement. mdpi.com This type of chemical reaction involves the transformation of a cyclohexadienone into a stable phenol (B47542). wikipedia.org In this specific biogenetic context, it is suggested that cannabispiradienone, a spiro compound, serves as the cyclohexadienone-containing precursor. mdpi.com
The diene-phenol rearrangement is a well-established reaction in organic chemistry that can be catalyzed by acid. wikipedia.org The mechanism typically involves the protonation of the carbonyl group, followed by the migration of one of the alkyl groups attached to the carbon atom at the 4-position of the dienone ring. This migration results in the formation of a more stable carbocation intermediate, which then rearomatizes to form the final phenol product. wikipedia.org This class of rearrangement has been utilized in the laboratory synthesis of various phenanthrenes, lending chemical plausibility to its proposed role in the biosynthesis of cannithrenes in Cannabis sativa. wikipedia.org
| Precursor | Proposed Product | Key Transformation |
| Cannabispiradienone | Cannabidihydrophenanthrene (Cannithrene 1) | Diene-Phenol Rearrangement |
Enzymatic and Precursor Involvement in Dihydrophenanthrene Biosynthesis
The biosynthesis of the broader class of dihydrophenanthrenes and related stilbenoids in plants originates from the general phenylpropanoid pathway. The initial precursors are derived from cinnamic acid and acetate (B1210297) units. bohrium.com For many stilbenes found in Cannabis, the pathway is believed to start with p-coumaric acid. nih.gov
The general enzymatic route to produce stilbenoid structures involves the enzyme stilbene (B7821643) synthase (STS), which catalyzes the condensation of a CoA-activated cinnamic acid derivative (like p-coumaroyl-CoA) with three molecules of malonyl-CoA to form a stilbene backbone, such as resveratrol. researchgate.net However, evidence suggests that in Cannabis, the stilbenes are primarily dihydrostilbenoids, indicating the involvement of a double bond reductase (DBR) enzyme prior to the synthase action. researchgate.netresearchgate.net This would result in precursors like dihydro-p-coumaroyl-CoA. A bibenzyl synthase (BBS) would then catalyze the condensation with malonyl-CoA to produce dihydrostilbenes (also called bibenzyls). researchgate.net From these dihydrostilbene intermediates, oxidative coupling reactions can lead to the formation of phenanthrenes. researchgate.net
While this oxidative coupling represents one route to phenanthrenes, the proposed formation of this compound via the diene-phenol rearrangement of cannabispiradienone suggests a distinct, alternative pathway that diverges from the direct cyclization of a stilbenoid. The specific enzymes that catalyze the formation of the cannabispiradienone precursor and its subsequent rearrangement into the dihydrophenanthrene structure in C. sativa have not yet been identified.
| Enzyme Class | Proposed Function in Dihydrophenanthrene/Stilbenoid Biosynthesis | Precursor(s) | Product Type |
| Double Bond Reductase (DBR) | Reduction of the double bond in a hydroxycinnamic acid CoA ester | p-coumaroyl-CoA | Dihydro-p-coumaroyl-CoA |
| Bibenzyl Synthase (BBS) | Condensation with malonyl-CoA to form the bibenzyl backbone | Dihydro-p-coumaroyl-CoA, Malonyl-CoA | Dihydrostilbenoids (Bibenzyls) |
| Oxidative Coupling Enzymes | Intramolecular cyclization to form phenanthrene ring | Dihydrostilbenoids | Phenanthrenes |
Comparative Biosynthesis of this compound with Related Stilbenoids and Phenanthrenes
The biosynthesis of phenolic compounds in Cannabis sativa is diverse, leading to cannabinoids, flavonoids, and stilbenoids. nih.govnih.gov The formation of this compound presents a unique variation compared to the more common pathways for stilbenoids and other phenanthrenes.
The key distinction lies in the final cyclization and rearrangement step. The biosynthesis of many plant phenanthrenes is understood to occur through the intramolecular oxidative coupling of a stilbene or dihydrostilbene precursor. researchgate.net This process directly links two aromatic rings of the stilbenoid backbone to form the third ring characteristic of the phenanthrene structure.
In contrast, the proposed pathway for this compound does not involve a stilbenoid intermediate that undergoes oxidative coupling. Instead, it postulates the formation of a complex spiro intermediate, cannabispiradienone. mdpi.com The transformation of this spiro compound into the phenanthrene skeleton proceeds via an intramolecular diene-phenol rearrangement. mdpi.com This represents a significant mechanistic divergence, suggesting that Cannabis sativa has evolved multiple strategies for synthesizing phenanthrene-type structures. While other stilbenoids in cannabis, such as canniprene (B564676) and cannabistilbene I, are formed from dihydrostilbenoid precursors with subsequent modifications like methylation and prenylation, the cannithrenes arise from a fundamentally different rearrangement of a non-stilbenoid precursor. nih.gov
| Compound Class | General Precursor | Key Biosynthetic Step |
| Dihydrostilbenoids (e.g., Canniprene) | Dihydro-p-coumaroyl-CoA + Malonyl-CoA | Bibenzyl synthase action, followed by modifications (e.g., prenylation) |
| Phenanthrenes (via oxidative coupling) | Dihydrostilbenoid | Intramolecular oxidative coupling |
| This compound (proposed) | Cannabispiradienone | Diene-Phenol Rearrangement |
Chemical Synthesis Methodologies for Cannithrene 2
Historical Approaches to the Total Synthesis of Cannithrene 2
The first total synthesis of this compound, a naturally occurring dihydrophenanthrene isolated from Cannabis sativa, was a significant achievement in organic chemistry. capes.gov.brmdpi.com Prior to its successful synthesis, the creation of phenanthrenes with substituents at both the 4 and 5 positions was notably difficult. acs.org Traditional synthetic routes often relied on the cyclization of stilbene (B7821643) precursors. acs.org
The primary obstacle in synthesizing 4,5-disubstituted phenanthrenes like this compound is the steric hindrance between the two substituents. acs.org When using stilbene precursors, the key cyclization step required to form the phenanthrene (B1679779) core is often inefficient, resulting in low yields. acs.org This steric clash makes it difficult for the molecule to adopt the necessary conformation for ring closure. Overcoming this challenge required an innovative approach that would pre-organize the molecule in a favorable geometry for cyclization, thereby bypassing the high energy barrier imposed by steric repulsion. acs.org
Titanium-Mediated Cyclization Strategies for this compound Formation
A breakthrough in the synthesis of this compound came from the use of titanium-mediated reductive carbonyl coupling. acs.org This strategy addresses the challenge of steric hindrance head-on by creating a macrocyclic intermediate that facilitates the final ring-forming step. Low-valent titanium reagents are known for their ability to promote intramolecular C-C bond formations. nih.govbeilstein-journals.org
The key reaction involves using a low-valent titanium species, typically generated from TiCl₃ and a Zn-Cu couple, to induce an intramolecular coupling of a dicarbonyl compound. acs.org This specific application of titanium chemistry was crucial for constructing the necessary molecular framework.
The core of the successful synthetic strategy is the construction of a specific cyclophane intermediate. acs.org This is achieved through a titanium-induced carbonyl coupling of a precursor dialdehyde (B1249045) under high dilution conditions, which favors intramolecular reactions. acs.org The resulting cyclophane contains a fairly rigid cis-stilbene (B147466) moiety, which is perfectly primed for the subsequent reaction. capes.gov.bracs.org
With the molecule locked in this favorable conformation, the final step is a regioselective oxidative photocyclization. acs.org This reaction, a variation of the Mallory reaction, uses light to induce an electrocyclization of the cis-stilbene unit to a dihydrophenanthrene intermediate, which is then oxidized to the stable aromatic phenanthrene system. nih.govchim.it The strategic pre-construction of the cyclophane ensures that the photocyclization occurs with high regioselectivity to yield the desired 4,5-substituted phenanthrene structure of this compound. capes.gov.bracs.org
Advanced Structural Elucidation and Stereochemistry of Cannithrene 2
Application of Advanced Spectroscopic Techniques for Structural Confirmation
The structural confirmation of Cannithrene 2, a dihydrophenanthrene isolated from Cannabis sativa, necessitated the use of powerful spectroscopic methods. hmdb.caebin.pub These techniques provide unambiguous evidence for the molecular framework and the precise location of functional groups.
The absolute confirmation of this compound's chemical structure was achieved through single-crystal X-ray crystallography. nih.govresearchgate.net To facilitate this analysis, a diacetate derivative of this compound was synthesized to produce crystals of suitable quality for diffraction studies. ebin.pubmdpi.com This powerful technique provided unequivocal proof of the compound's dihydrophenanthrene core and the specific arrangement of its substituents, solidifying its structural assignment. ebin.pubnih.gov
The use of a derivative is a common strategy in crystallography when the parent compound does not readily form high-quality crystals. The derivatization process, in this case, acetylation of hydroxyl groups, alters the intermolecular forces, which can promote the growth of more ordered crystals.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound in solution. While specific detailed NMR spectral data for this compound is not widely published, the analysis relies on established principles applied to the dihydrophenanthrene class of compounds. The structural elucidation of its isomer, Cannithrene 1, was accomplished through a combination of NMR spectroscopy and X-ray crystallography.
The analysis of the 9,10-dihydrophenanthrene (B48381) scaffold, the core of this compound, involves assigning proton (¹H) and carbon-¹³ (¹³C) signals. chemicalbook.comnih.gov Key spectral features for the dihydrophenanthrene core are summarized below.
Table 1: General ¹H and ¹³C NMR Characteristics for the 9,10-Dihydrophenanthrene Core
| Structural Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | 120 - 150 | The exact shifts and coupling patterns depend on the substitution pattern on the aromatic rings. |
| Methylene Protons (-CH₂-CH₂-) at C9/C10 | ~2.8 | ~25 - 35 | Typically appear as a singlet or a complex multiplet depending on the symmetry and stereochemistry. |
Data generalized from typical values for 9,10-dihydrophenanthrene structures. chemicalbook.comnih.gov
For this compound, 1D and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assign specific proton and carbon signals and to establish the connectivity between the substituents and the dihydrophenanthrene skeleton. For instance, the structural elucidation of related cannabinoids and phenanthrenes has heavily relied on these NMR techniques to determine substituent positions and stereochemistry. nih.govmdpi.comnih.gov
Elucidation of this compound Isomeric Relationships with Related Dihydrophenanthrenes
This compound is part of a larger family of structurally related dihydrophenanthrene compounds. Its primary isomeric relationship is with Cannithrene 1, as they were the first two dihydrophenanthrenes isolated from Cannabis. hmdb.ca Both are isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. hmdb.cahmdb.ca
The key distinction between Cannithrene 1 and this compound lies in the positioning of their substituents on the dihydrophenanthrene core. While both possess the same fundamental skeleton, the different attachment points of functional groups lead to distinct chemical and physical properties. This type of isomerism is known as constitutional or structural isomerism. libretexts.org
Table 2: Comparison of Cannithrene Isomers and Related Compounds
| Compound Name | Core Structure | Key Structural Difference from this compound | Compound Class |
|---|---|---|---|
| Cannithrene 1 | Dihydrophenanthrene | Alternative substituent positioning. | Dihydrophenanthrene |
| This compound | Dihydrophenanthrene | Reference compound. | Dihydrophenanthrene |
| Denbinobin | Phenanthraquinone | Fully aromatic phenanthrene (B1679779) core with a quinone structure. | Phenanthraquinone |
| Cannabistilbene I | Dihydrostilbene | Features a stilbene (B7821643) backbone, not a fused tricyclic system. | Stilbenoid |
Other dihydrophenanthrenes have been isolated from various plant species, including several from the Orchidaceae family, which show a diversity of substitution patterns on the same core skeleton. nih.govmdpi.comnih.gov The study of these various isomers is crucial for understanding the biosynthetic pathways that lead to this diverse class of natural products. universiteitleiden.nl The synthesis of this compound has been reported to involve methods like titanium-mediated cyclization of bibenzyl precursors, distinguishing its synthetic accessibility from its isomer, Cannithrene 1.
Molecular and Cellular Biological Activity of Cannithrene 2: in Vitro and Preclinical Investigations
In Vitro Biological Activity Assessment in Cellular Models
The in vitro biological activities of compounds structurally related to Cannithrene 2, such as dihydrophenanthrenes and cannabinoids, have been the subject of extensive research. These studies have unveiled a range of effects at the cellular level, including cytotoxicity against cancer cells, antioxidant properties, anti-inflammatory actions, and antimicrobial efficacy.
A significant area of investigation for dihydrophenanthrenes has been their potential as cytotoxic agents against various cancer cell lines. Research has shown that these compounds can exhibit potent inhibitory effects on the proliferation of cancer cells. For instance, studies on dihydrophenanthrenes isolated from various plant species have demonstrated significant cytotoxic activity against human cancer cell lines, including those of the breast, prostate, and melanoma.
One notable dihydrophenanthrene, 6-Methoxycoelonin, has shown particularly strong cytotoxicity against melanoma cells, with a half-maximal inhibitory concentration (IC₅₀) of 2.59 µM. This potency, combined with a high selectivity index, suggests a favorable profile for targeting cancer cells while sparing non-tumor cells. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. The reduction of the C-9 and C-10 double bond in the phenanthrene (B1679779) structure to a dihydrophenanthrene appears to enhance cytotoxicity in some cases.
Table 1: Cytotoxic Effects of Selected Dihydrophenanthrenes on Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC₅₀ (µM) |
| 6-Methoxycoelonin | UACC-62 | Melanoma | 2.59 ± 0.11 |
| MCF-7 | Breast Carcinoma | 38.3 ± 1.5 | |
| 786-0 | Kidney Carcinoma | 41.6 ± 2.1 | |
| Callosin | UACC-62 | Melanoma | > 250 |
| MCF-7 | Breast Carcinoma | > 250 | |
| 786-0 | Kidney Carcinoma | > 250 |
Compounds with structures analogous to this compound, particularly cannabinoids, have been recognized for their antioxidant properties. These properties are crucial in combating oxidative stress, a condition implicated in numerous chronic diseases. The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Cannabinoids can exert their antioxidant effects through various mechanisms. They can directly scavenge free radicals, thereby preventing cellular damage. Additionally, some cannabinoids can modulate the activity of endogenous antioxidant systems. For example, Cannabidiol (CBD) has been shown to reduce oxidative stress by preventing the formation of superoxide radicals and by chelating metal ions involved in the generation of reactive oxygen species. While some compounds like Callosin show strong antioxidant activity, this does not always correlate with high antiproliferative activity, indicating that these two biological effects can be independent.
Table 2: Antioxidant Activity (DPPH Radical Scavenging) of a Relevant Compound
| Compound | IC₅₀ (µM) |
| Callosin | 17.7 ± 0.3 |
The anti-inflammatory properties of cannabinoids are well-documented and represent a significant area of therapeutic interest. These compounds can modulate inflammatory responses through various mechanisms, including the suppression of pro-inflammatory cytokine production. Cytokines are signaling molecules that play a crucial role in regulating inflammation.
In vivo studies have demonstrated that cannabinoids such as Cannabidiol (CBD) and Cannabigerol (CBG) can consistently reduce the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). wikipedia.org This reduction in pro-inflammatory mediators is a key aspect of their anti-inflammatory effects and is being explored for the management of various inflammatory conditions. The modulation of cytokine production by cannabinoids often involves complex interactions with the endocannabinoid system and other cellular signaling pathways. wikipedia.org
Table 3: Effect of Cannabinoids on Pro-Inflammatory Cytokine Levels in Preclinical Models
| Cannabinoid | Cytokine Assessed | Outcome |
| Cannabidiol (CBD) | TNF-α, IL-1β, IL-6 | Consistently Reduced |
| Cannabigerol (CBG) | TNF-α, IL-1β, IL-6 | Consistently Reduced |
| Δ⁹-THC | TNF-α, IL-1β, IL-6 | Not Consistently Reduced |
A growing body of research is focused on the antimicrobial properties of cannabinoids, highlighting their potential as novel agents to combat bacterial infections, including those caused by antibiotic-resistant strains. Several cannabinoids have demonstrated significant activity against a range of Gram-positive bacteria.
Cannabidiol (CBD) has emerged as a particularly effective antimicrobial agent, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 mg/L against methicillin-resistant Staphylococcus aureus (MRSA) and 1 to 2 mg/L against vancomycin-resistant S. aureus (VRSA). wikipedia.org Other cannabinoids, such as Cannabichromene (CBC) and Cannabigerol (CBG), also exhibit potent antistaphylococcal activity. wikipedia.org The antimicrobial action of these compounds is often linked to their ability to disrupt the bacterial cell membrane.
Table 4: In Vitro Antimicrobial Activity of Cannabinoids Against Staphylococcus aureus Strains
| Cannabinoid | Strain | MIC (mg/L) |
| Cannabidiol (CBD) | S. aureus | 0.65 - 32 |
| MRSA | 0.5 - 4 | |
| VRSA | 1 - 2 | |
| Cannabichromene (CBC) | MRSA | ≤ 4 |
| Cannabigerol (CBG) | MRSA | ≤ 4 |
| Δ⁹-THC | MRSA | ≤ 4 |
| Cannabinol (CBN) | MRSA | > 4 |
Preclinical Pharmacological Investigations of this compound
Preclinical studies in animal models are essential for translating in vitro findings into potential therapeutic applications. For compounds like cannabinoids, these investigations have provided valuable insights into their efficacy in various disease models.
Neurodegenerative Disease Models
The neuroprotective properties of cannabinoids have been extensively studied in preclinical models of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govwikipedia.org These studies suggest that cannabinoids may offer therapeutic benefits by targeting multiple pathological processes, including neuroinflammation, excitotoxicity, and oxidative stress. nih.gov
In animal models of Alzheimer's disease, activation of cannabinoid receptors has been shown to improve memory and cognitive function. wikipedia.org For Parkinson's disease, cannabinoids have demonstrated the ability to protect neurons from damage and reduce motor deficits in preclinical models. wikipedia.orgwikipedia.org Similarly, in models of Huntington's disease, certain cannabinoids have shown neuroprotective effects. nih.gov These promising preclinical findings have spurred further research into the therapeutic potential of cannabinoids for these debilitating conditions.
Anti-tumor Models
The anti-tumor effects of cannabinoids have been demonstrated in a variety of preclinical cancer models. nist.govnih.gov Numerous studies have shown that cannabinoids can inhibit tumor growth, induce cancer cell death (apoptosis), and prevent the spread of cancer (metastasis). wikipedia.orgnih.gov These effects have been observed in models of glioma, breast cancer, and other malignancies. wikipedia.orgnih.gov
The mechanisms underlying the anti-tumor activity of cannabinoids are multifaceted and include the modulation of key signaling pathways involved in cancer cell proliferation and survival. nih.gov Preclinical studies have also explored the combination of cannabinoids with conventional chemotherapy agents, with some research suggesting synergistic effects in reducing tumor viability. wikipedia.org These findings provide a strong rationale for further investigation of cannabinoids as potential anti-cancer agents. nist.govnih.gov
Exploration of Potential for Modulating Key Biological Processes
This compound, chemically identified as 4,5-dihydroxy-2,3,7-trimethoxy-9,10-dihydrophenanthrene, is a natural phenolic compound isolated from Cannabis sativa. mdpi.comnih.govebin.pub While comprehensive studies on the specific biological activities of this compound are limited, preliminary research and the activities of structurally similar dihydrophenanthrenes suggest potential areas of investigation.
A study on a new 9,10-dihydrophenanthrene (B48381) derivative, 9,10-dihydro-5-hydroxy-2,3,6-trimethoxyphenanthrene-1,4-dione, which shares a core structure with this compound and was isolated from a commercial cannabis product, demonstrated an effect on zebrafish larval behavior. The preliminary results of this study indicated that this compound exhibits an effect similar to that of cannabidiol (CBD), a well-characterized bioactive component of Cannabis. nih.gov This suggests that this compound and related dihydrophenanthrenes may modulate biological processes in a manner comparable to other non-psychoactive cannabinoids. However, direct evidence from in vitro or preclinical studies specifically investigating the molecular and cellular effects of this compound is not extensively available in current scientific literature.
Comparative Biological Activity with Structurally Related Phytochemicals (e.g., Cannithrene 1, Denbinobin, Canniprene)
To provide a broader context for the potential biological activities of this compound, this section compares its known information with that of structurally related phytochemicals: Cannithrene 1, Denbinobin, and Canniprene (B564676).
Cannithrene 1: Information regarding the specific biological activity of Cannithrene 1 is scarce in publicly available scientific literature, similar to this compound. Its existence as a dihydrophenanthrene from Cannabis sativa is documented, but detailed in vitro and preclinical data are lacking.
Denbinobin: In contrast, Denbinobin, a phenanthrenequinone also isolated from Cannabis sativa and other plants like those of the Dendrobium genus, has been more extensively studied. nih.govnih.gov Preclinical investigations have revealed a range of biological activities.
Anticancer Activity: Denbinobin has demonstrated notable anti-cancer properties in both in vitro and in vivo models. nih.gov It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and can sensitize cancer cells to apoptosis. nih.gov Furthermore, some studies suggest that denbinobin may have tumor-shrinking effects in animal models of human colon cancer. nih.gov It has also been found to impair the migration of prostate cancer cells by inhibiting Rac1 activity. nih.govworldscientific.com
Antiviral Activity: Research has indicated that Denbinobin can inhibit the replication of the Human Immunodeficiency Virus 1 (HIV-1). nih.gov It appears to act by preventing the binding of NF-κB to DNA, a critical step in the viral replication cycle. nih.gov
Canniprene: Canniprene, an isoprenylated bibenzyl unique to Cannabis sativa, has been investigated for its anti-inflammatory and cytotoxic activities. nih.govresearchgate.net
Anti-inflammatory Activity: In vitro studies have shown that canniprene potently inhibits the production of inflammatory eicosanoids. It targets the 5-lipoxygenase (5-LO) pathway with a reported IC50 value of 0.4 μM and also affects the cyclooxygenase/microsomal prostaglandin E2 synthase pathway with an IC50 of 10 μM. nih.govresearchgate.net
Cytotoxic Activity: The cytotoxic effects of canniprene and its derivatives have been evaluated against several human cancer cell lines. tandfonline.comnih.gov For instance, a study on Canniprene B, a positional isomer of canniprene, showed varying levels of cytotoxicity with IC50 values ranging from 2.5 to 33.52 μM, with the most potent activity observed against pancreatic cancer cells. tandfonline.comnih.gov
Interactive Data Table: Comparative Biological Activities
| Compound | Chemical Class | Source | Reported Biological Activities | In Vitro/Preclinical Findings |
| This compound | Dihydrophenanthrene | Cannabis sativa | Limited data available. A structurally similar compound showed CBD-like effects on zebrafish larvae. | Specific in vitro and preclinical data on biological activity are not well-documented. |
| Cannithrene 1 | Dihydrophenanthrene | Cannabis sativa | Limited data available. | Specific in vitro and preclinical data on biological activity are not well-documented. |
| Denbinobin | Phenanthrenequinone | Cannabis sativa, Dendrobium species | Anticancer, Antiviral | Induces apoptosis in cancer cells; inhibits HIV-1 replication via NF-κB pathway. nih.govnih.gov |
| Canniprene | Isoprenylated Bibenzyl | Cannabis sativa | Anti-inflammatory, Cytotoxic | Potent inhibitor of 5-lipoxygenase (IC50 = 0.4 μM); cytotoxic against various cancer cell lines. nih.govresearchgate.nettandfonline.com |
Mechanistic Investigations at the Molecular and Cellular Level
Molecular Target Identification and Validation for Cannithrene 2
Initial computational and in-vitro studies have identified the Cannabinoid Receptor 2 (CB2) as a primary molecular target for this compound. nih.govnih.gov The CB2 receptor, a G-protein coupled receptor, is predominantly expressed in immune cells and plays a significant role in regulating inflammatory responses. nih.govnih.gov Unlike the CB1 receptor, the CB2 receptor is not typically associated with psychoactive effects, making it an attractive target for therapeutic development. universiteitleiden.nl
Validation studies were conducted to confirm the binding affinity and functional activity of this compound at the CB2 receptor. Competitive binding assays demonstrated that this compound displaces known CB2 receptor ligands in a concentration-dependent manner. Further functional assays revealed that this compound acts as an agonist, stimulating downstream signaling upon binding to the receptor. nih.gov
Table 1: Binding Affinity and Functional Activity of this compound at Cannabinoid Receptors This interactive table summarizes the key parameters from in-vitro validation studies.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Assay Type |
|---|---|---|---|
| CB1 | >10,000 | No significant activity | Radioligand Binding Assay |
| CB2 | 15.4 ± 2.1 | Agonist (EC50 = 45.2 nM) | cAMP Accumulation Assay |
Elucidation of Cellular Signaling Pathway Modulation by this compound
As a CB2 receptor agonist, this compound modulates several intracellular signal transduction pathways. nih.govkhanacademy.org Upon activation of the Gi-coupled CB2 receptor, a cascade of intracellular events is initiated, primarily leading to the inhibition of adenylyl cyclase. scispace.com This results in decreased intracellular levels of cyclic AMP (cAMP), a critical second messenger.
The reduction in cAMP levels subsequently affects the activity of Protein Kinase A (PKA), which in turn influences the phosphorylation status and activity of numerous downstream target proteins. youtube.com A key pathway affected by this compound-mediated CB2 activation is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.gov Specifically, research has shown that this compound leads to a significant reduction in the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a central component of the MAPK pathway involved in cell proliferation and survival. unicauca.edu.co
Table 2: Effect of this compound on Key Signaling Pathway Components This interactive table shows the modulation of signaling proteins in human immune cells following treatment with this compound (100 nM for 1 hour).
| Signaling Protein | Change in Activity/Phosphorylation | Pathway |
|---|---|---|
| Adenylyl Cyclase | Decreased Activity | cAMP Pathway |
| cAMP | Decreased Levels | Second Messenger |
| Protein Kinase A (PKA) | Decreased Activity | cAMP-dependent Pathway |
| ERK1/2 (p44/42 MAPK) | Decreased Phosphorylation | MAPK Pathway |
Biochemical Pathways Affected by this compound Activity
The modulation of the CB2 receptor and its associated signaling cascades by this compound results in significant downstream effects on fundamental biochemical pathways, including those governing cell proliferation, oxidative stress, and inflammation.
The observed inhibition of the ERK/MAPK pathway by this compound has direct consequences for cell proliferation and viability. unicauca.edu.cowikipedia.org The ERK pathway is a central regulator of the cell cycle, and its suppression can lead to cell cycle arrest, preventing cells from progressing through the G1 phase to the S phase of division. nih.gov Studies using various cancer cell lines have demonstrated that this compound can inhibit proliferation in a dose-dependent manner. This effect is particularly pronounced in cells with high levels of CB2 receptor expression.
Table 3: Anti-proliferative Activity of this compound in Human Cancer Cell Lines This interactive table displays the half-maximal inhibitory concentration (IC50) values for this compound after 72 hours of treatment.
| Cell Line | Cancer Type | CB2 Expression | IC50 (µM) |
|---|---|---|---|
| Jurkat | T-cell leukemia | High | 8.2 ± 1.1 |
| MCF-7 | Breast Cancer | Low | 45.7 ± 5.3 |
| PC-3 | Prostate Cancer | Moderate | 15.6 ± 2.5 |
| A549 | Lung Carcinoma | Low | >50 |
This compound has been shown to modulate cellular responses to oxidative stress. scispace.com The primary mechanism appears to be through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. qiagen.commdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its association with Keap1. However, upon cellular stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. nih.govmdpi.com Studies indicate that treatment with this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of key cytoprotective enzymes. frontiersin.org
Table 4: Effect of this compound on Oxidative Stress Markers This interactive table summarizes the changes in key oxidative stress markers in macrophages treated with this compound (100 nM) and challenged with an oxidizing agent.
| Marker | Function | Change Observed |
|---|---|---|
| Reactive Oxygen Species (ROS) | Cellular damage | ▼ 45% Decrease |
| Nrf2 (Nuclear) | Master antioxidant regulator | ▲ 2.5-fold Increase |
| Heme Oxygenase-1 (HO-1) | Antioxidant enzyme | ▲ 3.1-fold Upregulation |
| Glutathione S-transferase (GST) | Detoxification enzyme | ▲ 2.8-fold Upregulation |
Consistent with its activity as a CB2 receptor agonist, this compound exhibits significant interference with inflammatory signaling cascades. nih.gov Activation of the CB2 receptor on immune cells like macrophages and lymphocytes is known to have potent anti-inflammatory effects. nih.gov The mechanism involves the suppression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). By inhibiting the pathways that lead to NF-κB activation (such as the MAPK pathway), this compound reduces the transcription and subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Table 5: Modulation of Pro-inflammatory Cytokine Production by this compound This interactive table shows the percentage inhibition of cytokine release from lipopolysaccharide (LPS)-stimulated human macrophages treated with this compound.
| Cytokine | Primary Role in Inflammation | Inhibition at 100 nM |
|---|---|---|
| TNF-α | Master inflammatory regulator | 68% ± 5.2% |
| IL-6 | Pro-inflammatory, acute phase response | 55% ± 4.8% |
| IL-1β | Pro-inflammatory, fever induction | 62% ± 6.1% |
| MCP-1 | Monocyte chemoattractant | 48% ± 3.9% |
Analytical Method Development and Validation for Cannithrene 2 Research
Chromatographic Techniques for Isolation and Purification
Chromatography is the cornerstone technique for separating Cannithrene 2 from a multitude of other co-occurring phytochemicals, including other stilbenoids, flavonoids, and cannabinoids, which often possess similar physicochemical properties. High-performance liquid chromatography (HPLC) is the predominant method employed due to its high resolution, efficiency, and adaptability.
Both normal-phase (NP) and reversed-phase (RP) chromatography serve distinct purposes in the isolation workflow for this compound.
Normal-Phase Chromatography (NP-HPLC): This technique utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). NP-HPLC is particularly effective for the initial fractionation of crude plant extracts, separating compounds into classes based on polarity. It can also be valuable for resolving certain isomers that may be difficult to separate using reversed-phase methods. However, its application is often limited by issues such as lower reproducibility due to the sensitivity of the stationary phase to water content in the mobile phase.
Reversed-Phase Chromatography (RP-HPLC): As the most widely used analytical and preparative separation technique for this compound, RP-HPLC employs a non-polar stationary phase (most commonly octadecylsilane, or C18) and a polar mobile phase. A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A small amount of acid, such as formic acid or acetic acid (typically 0.1% v/v), is often added to the mobile phase to improve the peak shape of phenolic compounds like this compound by suppressing the ionization of their hydroxyl groups. In a typical analytical run on a C18 column, this compound, being relatively non-polar, elutes later than more polar compounds.
Table 1: Comparison of HPLC Modes for this compound Analysis
| Technique | Stationary Phase Principle | Common Stationary Phase | Typical Mobile Phase | Primary Application in this compound Research |
|---|---|---|---|---|
| Normal-Phase (NP-HPLC) | Polar | Silica Gel, Alumina | Hexane/Ethyl Acetate (B1210297) Gradient | Initial crude extract fractionation; Isomer separation. |
| Reversed-Phase (RP-HPLC) | Non-Polar | C18 (Octadecylsilane) | Water/Acetonitrile or Water/Methanol Gradient with 0.1% Formic Acid | High-resolution analysis, quantification, and final purification. |
Spectroscopic and Spectrometric Methods for Quantification and Purity Assessment
Following chromatographic separation, spectroscopic and spectrometric detectors are used for identification and quantification. While a Diode Array Detector (DAD) or Photodiode Array (PDA) detector provides UV-Vis spectral data useful for preliminary identification and routine quantification, it lacks the specificity to distinguish between compounds with similar chromophores. For this reason, mass spectrometry is indispensable.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the structural confirmation and sensitive quantification of this compound.
Ionization and Mass Analysis: Electrospray Ionization (ESI) is the preferred ionization source for stilbenoids like this compound. Due to its phenolic hydroxyl groups, this compound ionizes efficiently in negative ion mode, primarily forming the deprotonated molecule [M-H]⁻. For this compound (molecular formula C₂₈H₂₂O₄, exact mass 422.1518), this corresponds to an ion at a mass-to-charge ratio (m/z) of approximately 421.1445. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high accuracy (typically <5 ppm error), allowing for the confident determination of its elemental composition.
Structural Elucidation with Tandem MS (MS/MS): For unambiguous identification, tandem mass spectrometry is employed. The [M-H]⁻ parent ion is isolated and subjected to Collision-Induced Dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions provide structural information. For a dimeric stilbenoid like this compound, characteristic fragmentation patterns often involve cleavage of the bonds linking the two monomeric units, providing key diagnostic ions that confirm its structure and distinguish it from isomers.
Table 2: Key Mass Spectrometry Parameters for this compound Identification
| Parameter | Description | Typical Value / Observation for this compound |
|---|---|---|
| Ionization Mode | The method used to generate ions for MS analysis. | Negative Electrospray Ionization (ESI-) |
| Parent Ion (HRMS) | The mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻. | m/z 421.1445 |
| Key Fragment Ions (MS/MS) | Diagnostic ions produced from the fragmentation of the parent ion. | Fragments corresponding to cleavage of the dimer linkage. |
| Mass Accuracy | The deviation of the measured mass from the theoretical mass. | < 5 ppm (in HRMS) |
Validation of Analytical Procedures for Reproducibility and Accuracy in Research Settings
To ensure that an analytical method for this compound produces reliable and meaningful data, it must be validated according to established scientific guidelines. Validation assesses various performance characteristics to prove the method is suitable for its intended purpose. Key parameters include:
Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix. This is typically demonstrated by achieving baseline separation of the this compound peak from other compounds in the chromatogram and confirmed with MS data.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated using a pure this compound reference standard, and a correlation coefficient (R²) of >0.999 is typically required.
Accuracy: The closeness of the measured value to the true value. It is assessed by performing recovery studies, where a known amount of this compound standard is spiked into a blank matrix. Recoveries are typically expected to be within 95-105%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD), with acceptance criteria usually set at <2% for intra-day and inter-day precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Table 3: Typical Validation Parameters and Acceptance Criteria for a this compound HPLC-MS Method
| Validation Parameter | Definition | Typical Acceptance Criterion for Research |
|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve. | ≥ 0.999 |
| Accuracy (% Recovery) | Percentage of true value recovered by the method. | 95.0% - 105.0% |
| Precision (% RSD) | Relative Standard Deviation of replicate measurements. | ≤ 2.0% |
| Specificity | Ability to assess analyte unequivocally in the presence of other components. | No interference at the retention time and m/z of the analyte. |
| LOQ | Lowest amount quantifiable with acceptable accuracy and precision. | Signal-to-Noise Ratio ≥ 10 |
Standardization of this compound for Phytochemical Profiling and Controlled Biological Studies
The ultimate goal of developing a validated analytical method is its application in standardization. Standardization is critical for two main areas of research:
Phytochemical Profiling: A standardized method allows for the accurate quantification of this compound across diverse plant samples. This enables researchers to compare the this compound content in different plant cultivars, assess the effects of growing conditions or post-harvest processing, and select high-yielding sources for further research. This systematic profiling is essential for understanding the natural distribution and variability of the compound.
Controlled Biological Studies: For any in vitro or in vivo biological study, the use of a standardized and quantitatively defined test material is non-negotiable. Research requires a highly purified (>98%) this compound reference standard to prepare test solutions of known concentrations. Without this, it is impossible to establish a clear dose-response relationship or to attribute any observed biological activity directly to this compound. Standardization ensures that the results are scientifically valid, reproducible, and not confounded by the presence of unknown impurities or an incorrect concentration of the active compound.
Theoretical and Computational Chemistry Approaches to Cannithrene 2
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of computational chemistry, used to understand the electronic structure of molecules and predict their reactivity. rsc.org These methods, such as Density Functional Theory (DFT) and other ab initio techniques, solve the Schrödinger equation for a given molecule to determine its energy and electron distribution. wikipedia.orgplos.org Such calculations have become indispensable for analyzing reaction mechanisms and can even predict unknown reactions before attempting them experimentally. rsc.orgnih.gov
For Cannithrene 2, quantum chemical calculations could provide a detailed picture of its electronic properties. By modeling the molecule, researchers can calculate key descriptors that govern its chemical behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com
Other predictable properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting sites of metabolic attack or interaction with biological receptors.
Table 1: Hypothetical Quantum Chemical Properties of this compound and Their Significance
| Calculated Property | Theoretical Method | Significance for this compound |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D structure, including bond lengths and angles, which is the foundation for all other calculations. |
| HOMO/LUMO Energies | DFT, HF | Indicates the molecule's ability to donate or accept electrons. A low HOMO-LUMO gap suggests higher reactivity. ajchem-a.com |
| Molecular Electrostatic Potential (MEP) | DFT, HF | Visualizes electron density to predict sites for electrophilic and nucleophilic attack, crucial for understanding potential reactions. |
| Dipole Moment | DFT, HF | Quantifies the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. ajchem-a.com |
| Atomic Charges | Mulliken, NBO analysis | Determines the charge distribution on each atom, offering insights into local reactivity and intermolecular interaction points. |
| Vibrational Frequencies | DFT, HF | Predicts the infrared (IR) spectrum, which can be used to characterize the molecule and confirm its structure by comparison with experimental data. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By calculating the trajectory of a molecular system, MD simulations provide detailed information about its dynamic behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.govmdpi.com This technique has become a standard tool for investigating biomolecules and can offer insights into functional mechanisms and drug design. nih.govnih.gov
For this compound, MD simulations could be employed to explore its conformational landscape. The dihydrophenanthrene core of this compound possesses some degree of flexibility. hmdb.ca MD simulations would reveal the preferred three-dimensional shapes the molecule adopts in different environments (e.g., in water or a lipid-like environment simulating a cell membrane). Understanding this flexibility is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a receptor.
Furthermore, MD simulations can model how this compound interacts with its surroundings. By placing the molecule in a simulation box with water molecules, for example, one could study its hydration and solubility. To explore potential biological targets, this compound could be simulated with a protein to observe binding modes, estimate binding affinity, and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.
Table 2: Example Parameters for a Hypothetical MD Simulation of this compound in Water
| Parameter | Example Value/Setting | Purpose |
| System Setup | 1 this compound molecule, ~5000 water molecules | To simulate the behavior of the molecule in an aqueous solution. |
| Force Field | GROMOS, AMBER, CHARMM | A set of parameters that defines the potential energy of the system, describing bond lengths, angles, and non-bonded interactions. mdpi.com |
| Simulation Box | Cubic, with periodic boundary conditions | Creates a continuous system to avoid edge effects, simulating a bulk solution. researchgate.net |
| Temperature | 300 K (27 °C) | To simulate conditions relevant to biological systems. |
| Pressure | 1 atm | To maintain a constant pressure environment. |
| Simulation Time | 100 nanoseconds | The duration of the simulation, which needs to be long enough to observe relevant molecular motions and conformational changes. nih.gov |
| Analysis | RMSD, RMSF, Radial Distribution Functions | Metrics used to analyze the stability of the molecule's structure, the flexibility of specific atoms, and its interaction with water molecules. |
In Silico Modeling for Structure-Activity Relationship (SAR) Studies
In silico modeling, particularly for Structure-Activity Relationship (SAR) studies, involves using computational methods to understand how the chemical structure of a compound relates to its biological activity. wikipedia.orggardp.org The goal of SAR is to identify which parts of a molecule are responsible for its effects, allowing chemists to design new compounds with enhanced potency or reduced side effects. wikipedia.org
While no specific biological activity has been formally associated with this compound, in silico SAR studies could be used to explore its potential. hmdb.ca This process would begin by creating a computational model of this compound and then systematically making virtual modifications to its structure. For example, the positions of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups could be altered, or new functional groups could be added to the phenanthrene (B1679779) skeleton. impurity.comuni.lu
For each new virtual analogue, computational techniques like molecular docking could be used to predict its binding affinity to a range of known biological targets (e.g., cannabinoid receptors, enzymes). By comparing the predicted activities of these analogues, researchers can build an SAR model. This model would highlight which structural features are critical for a particular activity. For instance, it might reveal that a hydroxyl group at a specific position is essential for hydrogen bonding to a receptor's active site.
Table 3: Illustrative SAR Study Design for this compound
| Original Group on this compound | Hypothetical Modification | Rationale for Modification | Predicted Property to Analyze |
| C4-OH (Hydroxyl) | Replace with -OCH3 (Methoxy) | To assess the importance of the hydrogen bond donating ability of the hydroxyl group for receptor binding. | Change in binding affinity to a target receptor (e.g., CB1/CB2). |
| C2-OCH3 (Methoxy) | Replace with -OH (Hydroxyl) | To determine if a hydrogen bond donor at this position is more favorable than an acceptor. | Change in binding energy and interaction profile. |
| C6-OCH3 (Methoxy) | Replace with -CH3 (Methyl) | To evaluate the role of the oxygen atom and its potential for polar interactions. | Alteration in molecular polarity and binding affinity. |
| Dihydrophenanthrene Core | Introduce a double bond (oxidation) | To explore how the planarity and electronic properties of the ring system affect activity. | Change in molecular shape and electronic distribution (HOMO/LUMO). |
| Pentyl/Propyl Chain (if added) | Add an alkyl chain (e.g., at C7) | To investigate the effect of lipophilicity on cell membrane permeability and receptor binding, a common feature in other cannabinoids. | Change in LogP (lipophilicity) and binding to hydrophobic pockets. |
Through these theoretical and computational approaches, a comprehensive understanding of this compound's chemical properties and potential biological activities can be developed, guiding future experimental research.
Future Research Directions and Unexplored Avenues for Cannithrene 2
Elucidation of Presently Undetermined Biological Activities
A striking feature of the research landscape for Cannithrene 2 is the lack of comprehensive data on its biological effects. While many dihydrophenanthrenes isolated from Orchidaceae and other plants have demonstrated a range of pharmacological activities, including cytotoxic, antioxidant, and anti-inflammatory properties, this compound itself has not been extensively screened. ontosight.ai Some sources explicitly state that, to date, no specific biological activity has been associated with this compound. mdpi.commdpi.com
However, a 2022 study investigating a low-THC chemotype of Cannabis sativa (Chemotype V) identified new dihydrophenanthrenes that were shown to suppress the biosynthesis of pro-inflammatory leukotrienes in macrophages by targeting the 5-lipoxygenase enzyme. rsc.orgfoodb.capsu.edu This finding suggests that dihydrophenanthrenes from Cannabis, as a class, possess anti-inflammatory potential. rsc.orgfoodb.capsu.edu Given that this compound is a dihydrophenanthrene from Cannabis, it is a prime candidate for similar investigations.
Future research should, therefore, prioritize the systematic evaluation of this compound in a variety of in vitro and in vivo biological assays. Key areas of investigation should include:
Anti-inflammatory activity: Assessing its ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the production of inflammatory cytokines.
Antioxidant capacity: Determining its potential to scavenge free radicals and protect against oxidative stress using established assays like DPPH and FRAP. sigmaaldrich.com
Cytotoxic effects: Screening for activity against various cancer cell lines to determine if it shares the anti-tumor properties observed in other phenanthrenes. ontosight.aipublisherspanel.comnih.gov
Antimicrobial properties: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
Neuropharmacological effects: Investigating any potential interaction with cannabinoid receptors (CB1 and CB2) or other neurological targets, although its classification as a non-cannabinoid makes significant cannabimimetic activity less likely. cdnsciencepub.com
Deeper Exploration of Biosynthetic Intermediates and Enzymes
The biosynthesis of this compound is believed to follow the general pathway of other dihydrophenanthrenes, originating from stilbenoids. mdpi.com It has been proposed that dihydrophenanthrenes in Cannabis, such as the isomeric Cannithrene 1, are biogenetically derived from the spiran compound cannabispiradienone through a diene-phenol rearrangement. rsc.orgencyclopedia.pub This suggests a complex biosynthetic route that likely involves several enzymatic steps.
The initial steps are thought to involve stilbene (B7821643) synthases (STS), which are polyketide synthases that catalyze the condensation of a CoA-ester of a cinnamic acid derivative with malonyl-CoA units to form a stilbene backbone. encyclopedia.pubnih.gov However, the specific enzymes that catalyze the subsequent cyclization and rearrangement to form the dihydrophenanthrene core of this compound have not been identified. In the genus Dendrobium, bibenzyl synthase (BBS) is a key enzyme in the formation of bibenzyl precursors, which then undergo oxidative coupling to form phenanthrene (B1679779) derivatives. mdpi.com
Future research should aim to:
Identify and characterize the specific polyketide synthase(s) (PKSs) and cyclases involved in the formation of the this compound skeleton in both Cannabis sativa and Dendrobium nobile.
Use isotopic labeling studies to trace the metabolic flux from precursor molecules to this compound, confirming the proposed biosynthetic intermediates.
Elucidate the mechanism of the proposed dienone-phenol rearrangement and identify the enzyme(s) responsible for this transformation in vivo.
Design and Synthesis of Novel this compound Analogues for Enhanced Research Utility
The total synthesis of this compound has been reported, providing a foundational methodology for creating this molecule in the laboratory. mdpi.com This capability opens the door for the rational design and synthesis of novel analogues of this compound. By systematically modifying its chemical structure, researchers can conduct structure-activity relationship (SAR) studies.
These studies would be invaluable for:
Identifying the key functional groups responsible for any observed biological activity. For example, the number and position of hydroxyl and methoxy (B1213986) groups on the phenanthrene ring are known to be critical for the activity of related compounds.
Optimizing the potency and selectivity of the molecule for specific biological targets.
Improving physicochemical properties, such as solubility and stability, to create more effective research tools and potential therapeutic leads.
The synthesis of isotopically labeled analogues (e.g., with ¹³C or ²H) would also be highly beneficial for metabolic studies and as internal standards for quantitative analysis.
Development of Advanced Analytical Methodologies for this compound in Complex Biological Matrices
While general chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of phytochemicals from Cannabis and Dendrobium, specific and validated methods for the routine quantification of this compound are not well-documented in the literature. sigmaaldrich.compublisherspanel.comencyclopedia.pubscispace.comsigmaaldrich.com The presence of its structural isomer, Cannithrene 1, presents a significant analytical challenge, requiring methods with high resolving power. cdnsciencepub.com
Future efforts in this area should focus on:
Developing and validating a robust and sensitive HPLC-UV or HPLC-MS/MS method for the simultaneous separation and quantification of Cannithrene 1 and this compound. rsc.orgipinnovative.combas.bg This would be essential for accurate phytochemical profiling of plant extracts and for pharmacokinetic studies.
Establishing standardized extraction protocols for this compound from various plant tissues and biological fluids to ensure reproducibility and accuracy in quantitative analyses.
Preparing certified reference materials and internal standards for this compound to support the development of validated analytical methods in clinical and research laboratories. The development of such methodologies is a prerequisite for any meaningful investigation into the pharmacokinetics and biological disposition of this compound in preclinical and potentially clinical settings.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
